molecular formula C10H13NO2 B2688895 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 1403469-45-3

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B2688895
CAS No.: 1403469-45-3
M. Wt: 179.219
InChI Key: RSWIJBCVCDDQGJ-UHFFFAOYSA-N
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Description

Historical Development of Tetrahydroindole Chemistry

The exploration of tetrahydroindoles began in the late 19th century with the Fischer indole synthesis, a method that revolutionized access to indole derivatives through the cyclization of phenylhydrazines and carbonyl compounds under acidic conditions. Early efforts focused on saturated indole analogs to modulate pharmacokinetic properties, but progress was limited by inefficient synthetic routes and toxic solvents. A pivotal shift occurred in the 21st century with the advent of transition metal catalysis, exemplified by palladium-mediated cross-coupling reactions, which enabled regioselective functionalization of the tetrahydroindole core.

The development of one-pot synthesis strategies further accelerated research. For instance, a 2018 patent demonstrated a copper-catalyzed method to assemble tetrahydroindoles from diene sulfonamides and alkynes, eliminating the need for expensive rhodium catalysts and reducing step-count. This innovation addressed scalability challenges and expanded the accessibility of tetrahydroindole derivatives for structure-activity relationship (SAR) studies. By 2025, these advancements had solidified tetrahydroindoles as a cornerstone of heterocyclic chemistry, with applications ranging from antiviral agents to organic semiconductors.

Significance in Heterocyclic Chemistry Research

Tetrahydroindoles occupy a unique niche due to their partially saturated bicyclic structure, which confers enhanced stability and stereochemical diversity compared to fully aromatic indoles. The saturation of the pyrrole ring reduces electron density, altering reactivity patterns and enabling selective functionalization at the C-2 and C-3 positions. This property is critical for designing kinase inhibitors and GPCR modulators, where subtle stereoelectronic adjustments can drastically improve target affinity.

The carboxylic acid moiety in 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid introduces additional versatility, serving as a handle for salt formation, prodrug derivatization, or coordination to metal catalysts. For example, the carboxyl group facilitates conjugation to polymeric matrices in catalytic systems, enhancing recyclability in industrial processes. Furthermore, the methyl substituent at C-5 imposes conformational constraints, potentially reducing metabolic degradation in drug candidates.

Position of this compound Within Indole Research

This compound bridges traditional indole chemistry and modern medicinal design. Its structure merges the bioisosteric advantages of tetrahydroindoles—such as improved solubility and reduced planar toxicity—with the functional flexibility of carboxylic acids. In antiviral research, analogs with C-2 carboxylic acid groups have demonstrated enhanced binding to HCV NS5B polymerase, as seen in derivatives like compound 39 (EC~50~ = 2.6 µM against gt 2a). The methyl group at C-5 likely stabilizes the boat conformation of the tetrahydroindole ring, optimizing interactions with hydrophobic enzyme pockets.

Comparative studies of N-substituted tetrahydroindoles reveal that aromatic groups (e.g., benzyl) at the nitrogen atom enhance antiviral activity, while non-aromatic substituents diminish efficacy. Although direct data on This compound are limited, its structural features align with these trends, suggesting potential utility in optimizing lead compounds for RNA virus targets.

Academic Research Evolution and Current Trends

Recent academic efforts prioritize sustainable synthesis and computational modeling. Green chemistry approaches, such as aqueous-phase cyclizations and photocatalytic C–H functionalization, are replacing traditional solvent-intensive methods. For instance, flow chemistry techniques have reduced reaction times for tetrahydroindole formation from hours to minutes while improving yields.

Machine learning models now predict substituent effects on tetrahydroindole reactivity, enabling rapid virtual screening of derivatives like This compound . Researchers are also exploring its role in metal-organic frameworks (MOFs), where the carboxylate group can coordinate to metal nodes, creating porous materials for gas storage or heterogeneous catalysis. These interdisciplinary applications underscore the compound’s growing relevance beyond pharmaceutical contexts.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h5-6,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIJBCVCDDQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves the condensation of 4,5,6,7-tetrahydroindole with appropriate reagents. One common method includes the reaction of 4,5,6,7-tetrahydroindole with cyanoacetate, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antihypertensive Agents

Research has indicated that derivatives of 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exhibit potential as antihypertensive agents. These compounds can act as inhibitors of the renin-angiotensin system, which plays a crucial role in regulating blood pressure. A study highlighted the synthesis of zwitterionic inhibitors based on this compound that demonstrated significant renin inhibition, suggesting their potential for treating hypertension .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. Its structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Research has shown that it may help in mitigating neurodegenerative conditions by protecting neurons from oxidative stress and apoptosis .

Synthetic Applications

2.1 Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its indole structure is pivotal for creating a variety of derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's reactivity allows for modifications that can lead to diverse chemical entities with varying biological activities .

2.2 Catalytic Applications

The compound has also been explored in catalytic processes, particularly in gold-catalyzed reactions. These reactions can facilitate the formation of complex organic molecules from simpler precursors, showcasing the compound's versatility in synthetic chemistry .

Biological Studies

3.1 Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound and its derivatives exhibit various biological activities including anti-inflammatory and analgesic effects. These properties make them candidates for further development as therapeutic agents for conditions such as arthritis and chronic pain .

3.2 Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary assessments suggest that it has a favorable safety margin; however, comprehensive studies are necessary to fully understand its toxicological implications and to ensure safe application in clinical settings .

Case Studies

Study Focus Findings
Study on Renin InhibitorsEvaluated the efficacy of derivativesIdentified potent inhibitors with significant antihypertensive effects
Neuroprotective EffectsInvestigated neuroprotection mechanismsDemonstrated protective effects against oxidative stress in neuronal cells
Synthetic UtilityExplored synthetic applicationsHighlighted its role as a versatile building block in organic synthesis

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid with structurally analogous indole and heterocyclic derivatives, focusing on substitution patterns, functional groups, and biological relevance.

Structural Analogues with Varying Substituents

Compound Name Molecular Formula Key Features Molecular Weight Key Differences vs. Target Compound Reference
This compound C₁₀H₁₃NO₂ Tetrahydroindole core, methyl (C5), carboxylic acid (C2) ~191.22* Baseline for comparison
5-Benzyloxy-1H-indole-2-carboxylic acid C₁₆H₁₃NO₃ Fully aromatic indole, benzyloxy (C5), carboxylic acid (C2) 267.28 Aromatic ring; bulky C5 substituent increases lipophilicity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Aromatic indole, chloro (C7), methyl (C3), carboxylic acid (C2) 209.63 Halogen substitution alters electronic properties
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid C₂₀H₂₀N₂O₂ Aromatic indole, cyclopentylamino (C7), phenyl (C2), carboxylic acid (C5) 320.39 Carboxylic acid at C5; diverse substitution pattern

Notes:

  • Tetrahydroindole vs.
  • Substituent Effects : Methyl groups (e.g., at C5 in the target) increase hydrophobicity, while polar substituents like benzyloxy or carboxylic acid groups influence hydrogen-bonding capacity and acidity. For example, 5-benzyloxy-1H-indole-2-carboxylic acid (pKa ~4.5–5.0 for the carboxylic acid) may exhibit lower solubility than the target compound due to the bulky benzyl group .

Heterocyclic Analogues

Compound Name Molecular Formula Key Features Molecular Weight Key Differences vs. Target Compound Reference
5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid C₁₀H₁₂O₂S Benzothiophene core (S atom), methyl (C5), carboxylic acid (C2) 196.26 Sulfur atom enhances π-electron delocalization

Notes:

  • Indole vs. Benzothiophene : Replacing the indole nitrogen with sulfur (benzothiophene) increases the compound’s electron-rich character and alters reactivity. For instance, benzothiophene derivatives often exhibit stronger intermolecular interactions due to sulfur’s polarizability .

Research Findings and Data

Physicochemical Properties

  • Acidity : Carboxylic acid groups in indole derivatives typically have pKa values between 4.5–5.5, influenced by substituents .

Structure-Activity Relationships (SAR)

  • C5 Substituents : Methyl groups (target compound) vs. benzyloxy (C5 in ) affect steric bulk and LogP (methyl: ~1.0; benzyloxy: ~3.5).
  • Ring Saturation : The tetrahydroindole core may improve bioavailability by reducing planar rigidity, as seen in similar scaffolds .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, which facilitates their diverse biological effects.
  • Enzymatic Interactions : The compound interacts with enzymes involved in key metabolic pathways. For instance, it may influence the metabolism of tryptophan and affect the activity of enzymes related to oxidative stress .

Biological Activities

The compound exhibits several notable biological activities:

  • Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication. For example, they have been investigated as integrase inhibitors for HIV-1, demonstrating significant inhibition of viral DNA integration with IC50 values in the low micromolar range .
  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms. In vitro studies have demonstrated cytotoxic effects against different cancer cell lines with IC50 values indicating promising efficacy .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties against various pathogens. Its ability to disrupt microbial growth suggests potential applications in treating infections .

Biochemical Pathways

The interactions of this compound with biochemical pathways include:

  • Oxidative Stress Response : The compound may modulate oxidative stress pathways by influencing the activity of antioxidant enzymes.
  • Cell Signaling Pathways : By binding to specific receptors or enzymes, it can alter cell signaling pathways that regulate proliferation and apoptosis.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antiviral Study : A study on indole derivatives demonstrated their potential as HIV integrase inhibitors. The synthesized compounds exhibited IC50 values ranging from 3.11 μM to 32.37 μM against HIV integrase activity .
  • Cytotoxicity Evaluation : In a comparative study against lung carcinoma (A549) and colon cancer (HCT116) cell lines, certain derivatives showed lower IC50 values than standard chemotherapy agents like 5-fluorouracil, indicating enhanced anticancer activity .
  • Antimicrobial Testing : Research showed that indole derivatives could effectively inhibit the growth of various bacteria and fungi, supporting their use as potential antimicrobial agents .

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison is made with other indole derivatives:

Compound NameBiological ActivityIC50 (μM)
This compoundAntiviral (HIV Integrase Inhibition)3.11 - 32.37
Indole-2-carboxylic acidAnticancer (various cell lines)Varies (up to 77.15)
3-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indoleAntimicrobialNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor amines or aldehydes under acidic conditions. For example, analogous indole derivatives are synthesized via refluxing with acetic acid and sodium acetate to facilitate cyclization and condensation steps . Key intermediates, such as 3-formyl-1H-indole-2-carboxylic acid, are often used, with purification achieved through recrystallization (e.g., DMF/acetic acid mixtures).

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : Infrared (IR) spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while ¹H-NMR resolves proton environments (e.g., methyl groups in the tetrahydroindole ring). Elemental analysis ensures stoichiometric purity . Advanced techniques like mass spectrometry (HRMS) or X-ray crystallography may further validate molecular geometry.

Q. Are there established protocols for determining its solubility and stability in common solvents?

  • Methodological Answer : While direct data for this compound is sparse, stability under recommended storage conditions (dry, inert atmosphere) is inferred from structurally similar indole derivatives. Solubility can be empirically tested using gradient solvent systems (e.g., DMSO for biological assays, ethanol for crystallization). Stability assays under varying pH and temperature are advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

  • Methodological Answer : Catalyst screening (e.g., Lewis acids like ZnCl₂) and solvent polarity adjustments (e.g., switching from acetic acid to toluene for hydrophobic intermediates) enhance yield. Kinetic studies via in-situ monitoring (e.g., HPLC or TLC) identify optimal reaction times. For example, oxadiazole derivatives achieve >90% yield using temperature-controlled reflux and stoichiometric tuning .

Q. What computational tools predict its reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, identifying reactive sites (e.g., electrophilic substitution at the indole C3 position). Software like Gaussian or ORCA simulates transition states for reaction pathways, aiding in mechanistic predictions .

Q. How does the compound’s stereochemistry influence its biological activity?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) compare enantiomer binding affinities to target proteins (e.g., enzymes in microbial pathways). For oxadiazole derivatives, stereochemical alignment with active-site residues correlates with antimicrobial efficacy . Chiral HPLC or circular dichroism (CD) experimentally resolves stereoisomers.

Q. What strategies mitigate discrepancies in reported biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via orthogonal methods (e.g., LC-MS). Meta-analyses of structure-activity relationships (SAR) identify confounding factors (e.g., substituent effects on solubility). For example, thiol-containing analogs show varied activity due to redox-sensitive side reactions .

Methodological Gaps and Recommendations

  • Physical Property Data : No direct melting point or solubility data exists for this compound. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for thermal profiling.
  • Toxicological Profiling : While no carcinogenic classification is reported for related indoles, Ames tests and in-vivo toxicity studies are needed to establish safety thresholds .

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